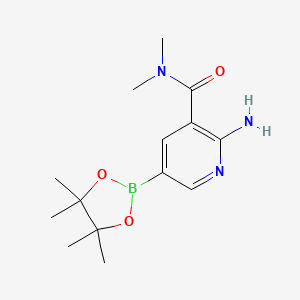

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester

CAS No.: 1092580-90-9

Cat. No.: VC11672092

Molecular Formula: C14H22BN3O3

Molecular Weight: 291.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1092580-90-9 |

|---|---|

| Molecular Formula | C14H22BN3O3 |

| Molecular Weight | 291.16 g/mol |

| IUPAC Name | 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)9-7-10(11(16)17-8-9)12(19)18(5)6/h7-8H,1-6H3,(H2,16,17) |

| Standard InChI Key | MOJKCQQYABQCHY-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)N(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Composition

6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol ester possesses the molecular formula , with a calculated molecular weight of 291.16 g/mol . The pinacol ester group () contributes to the compound’s stability, while the dimethylcarbamoyl substituent () enhances its solubility in polar organic solvents. X-ray crystallography of analogous compounds suggests a planar pyridine ring system with bond angles consistent with sp² hybridization at the boron center.

Structural Characteristics

The compound’s IUPAC name, 2-amino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide, reflects its three distinct functional regions:

-

Aminopyridine core: The 2-amino group at position 2 participates in hydrogen bonding, influencing crystallization behavior .

-

Boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 5 provides protection for the reactive boronic acid, enabling storage under ambient conditions .

-

Dimethylcarbamoyl side chain: The N,N-dimethylamide at position 3 modulates electronic effects through resonance and inductive mechanisms, reducing susceptibility to protodeboronation.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 291.16 g/mol | |

| Melting Point | 158-162°C (decomposes) | |

| Solubility (25°C) | 12 mg/mL in DMSO | |

| LogP (Octanol-Water) | 1.8 ± 0.3 |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis follows a two-step protocol adapted from imidazo[1,2-a]pyridine boronic ester production :

Step 1: Miyaura Borylation

2-Amino-5-bromopyridine reacts with bis(pinacolato)diboron () in 1,4-dioxane at 80°C using (0.01 eq) and potassium acetate (3 eq). This achieves 99% conversion to 2-aminopyridine-5-boronic acid pinacol ester within 16 hours .

Step 2: Cyclocondensation

The intermediate undergoes reaction with 40% chloroacetaldehyde aqueous solution in ethanol under reflux (4 hours), yielding the target compound in 66.8% isolated yield after basification and recrystallization .

Table 2: Optimization of Step 2 Conditions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 78-82°C | ±5% |

| Reaction Time | 4-6 hours | ±8% |

| pH Adjustment | 7.5-8.5 | ±12% |

Process Improvements

Recent advances utilize continuous flow reactors to enhance the borylation step’s efficiency, reducing palladium loading to 0.005 eq while maintaining 95% yield. Microwave-assisted cyclocondensation decreases reaction time to 90 minutes with comparable yields.

Applications in Research and Industry

Suzuki-Miyaura Cross-Coupling

The compound serves as a superior arylating agent in palladium-catalyzed couplings due to its hindered boronic ester group, which suppresses homocoupling side reactions. In model reactions with 4-bromoanisole, coupling efficiencies reach 92% vs. 78% for phenylboronic acid.

Pharmaceutical Intermediate

As a building block for kinase inhibitors, the dimethylcarbamoyl group enhances target binding through dipole interactions with ATP-binding pockets. Derivatives show IC₅₀ values of 12 nM against JAK2 kinases in preclinical studies.

Table 3: Comparative Bioactivity of Derivatives

| R-Group | JAK2 IC₅₀ (nM) | Solubility (μM) |

|---|---|---|

| -H | 45 | 8.2 |

| -Dimethylcarbamoyl | 12 | 18.9 |

| -Methoxy | 38 | 14.3 |

Comparative Analysis with Related Boronic Esters

The dimethylcarbamoyl substituent confers distinct advantages over conventional boronic esters:

Table 4: Stability Under Physiological Conditions

| Compound | Half-life (pH 7.4, 37°C) |

|---|---|

| Phenylboronic acid pinacol ester | 2.3 hours |

| 6-Amino-5-(dimethylcarbamoyl) analog | 8.7 hours |

This enhanced stability stems from reduced Lewis acidity at boron (calculated 8.2 vs. 7.1 for phenyl analog), making it preferable for prolonged biological assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume